molecular formula C12H17NO B14323218 4-[(E)-Butylideneamino]-3,5-dimethylphenol CAS No. 106647-78-3

4-[(E)-Butylideneamino]-3,5-dimethylphenol

Cat. No.: B14323218
CAS No.: 106647-78-3
M. Wt: 191.27 g/mol
InChI Key: FBKRHHIDNCKYNE-UHFFFAOYSA-N
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Description

4-[(E)-Butylideneamino]-3,5-dimethylphenol is an organic compound characterized by its unique structure, which includes a butylideneamino group attached to a dimethylphenol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-Butylideneamino]-3,5-dimethylphenol typically involves the condensation reaction between 3,5-dimethylphenol and butyraldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-Butylideneamino]-3,5-dimethylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the phenolic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-[(E)-Butylideneamino]-3,5-dimethylphenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the production of polymers and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-[(E)-Butylideneamino]-3,5-dimethylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenolic group can participate in hydrogen bonding and electron transfer processes, while the butylideneamino group can interact with nucleophilic sites. These interactions can modulate the activity of biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-Ethylideneamino]-3,5-dimethylphenol
  • 4-[(E)-Propylideneamino]-3,5-dimethylphenol
  • 4-[(E)-Isobutylideneamino]-3,5-dimethylphenol

Uniqueness

4-[(E)-Butylideneamino]-3,5-dimethylphenol is unique due to its specific butylideneamino group, which imparts distinct chemical and biological properties compared to its analogs. The length and branching of the butyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

106647-78-3

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

4-(butylideneamino)-3,5-dimethylphenol

InChI

InChI=1S/C12H17NO/c1-4-5-6-13-12-9(2)7-11(14)8-10(12)3/h6-8,14H,4-5H2,1-3H3

InChI Key

FBKRHHIDNCKYNE-UHFFFAOYSA-N

Canonical SMILES

CCCC=NC1=C(C=C(C=C1C)O)C

Origin of Product

United States

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